REACTION_CXSMILES
|
[Mg].C[Si](Cl)(C)C.CN1CCN(C)C1=O.II.COC=C(C(=O)C(F)(F)F)C(OC)=O.CNN.[F:34][CH:35]([F:46])[C:36]1[C:40]([C:41]([O:43]C)=[O:42])=[CH:39][N:38]([CH3:45])[N:37]=1.FC(F)N1C(C(OC)=O)C=CN1C>CO>[F:46][CH:35]([F:34])[C:36]1[C:40]([C:41]([OH:43])=[O:42])=[CH:39][N:38]([CH3:45])[N:37]=1
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CN1C(N(CC1)C)=O
|
Name
|
methylhydrazine
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1C(=O)OC)C)F
|
Name
|
methyl 2-difluoromethyl-1-methylpyrazole-3-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(N1N(C=CC1C(=O)OC)C)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a further 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
being kept within a range of from 20 to 30° C
|
Type
|
CUSTOM
|
Details
|
excess trimethylsilyl chloride was removed under reduced pressure
|
Type
|
WAIT
|
Details
|
Over a period of 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
the cooled reaction solution of the first reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
being maintained
|
Type
|
WAIT
|
Details
|
After a further 2 hours at −50° C.
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
120 g of 10% strength aqueous sodium hydroxide solution were added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 100° C. for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extraction with MTBE
|
Type
|
CUSTOM
|
Details
|
yield isomer a: 71%)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |